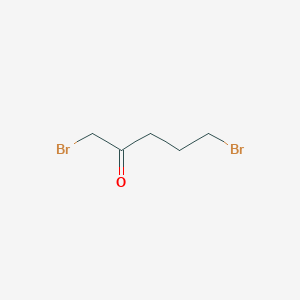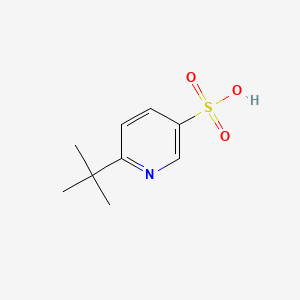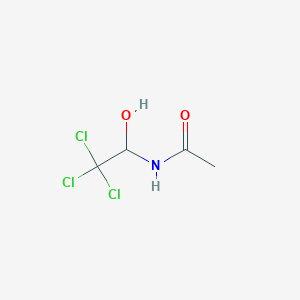
1,5-dibromopentan-2-one
Übersicht
Beschreibung
1,5-Dibromopentan-2-one (DBP) is an organic compound that is widely used in scientific research, particularly in the fields of biochemistry and physiology. It is a versatile molecule that has a wide range of applications due to its unique properties.
Wissenschaftliche Forschungsanwendungen
1. Intermediates in Liquid Crystalline Derivative Synthesis
1,5-Dibromopentane derivatives are crucial intermediates in synthesizing liquid crystalline derivatives containing 6-membered heterocyclic rings. Researchers have explored various routes to prepare these derivatives, which include starting from glutaconate or malonate diesters and tetrahydro-4H-pyran-4-one. The synthesis and application of these dibromides demonstrate their importance in developing advanced materials with specific liquid crystalline properties (Ringstrand et al., 2011).
2. Derivatives in Chemical Reactions
1,5-Dibromopentane reacts with compounds like 1,2-diaminoethane, leading to products like 1-(2′-aminoethyl)-pyrrolidine. This reaction and its products have been investigated for their potential in creating new chemical compounds with unique properties (Alphen, 2010).
3. Structural and Bonding Studies
Studies on the reaction of 1,5-dibromopentane with urotropine have yielded insights into molecular structure and halogen-hydrogen bonding. This research enhances our understanding of crystallography and molecular interactions (Mulrooney et al., 2021).
4. Development of Tetrahydropyran Derivatives
1,5-Dibromopentane derivatives, treated with silver nitrate, have been used to prepare tetrahydropyran derivatives with specific electron-withdrawing groups. This process showcases the versatility of 1,5-dibromopentane derivatives in synthesizing complex organic compounds (Mitani et al., 1987).
5. Electrochemical Studies
Electrochemical reduction of 1,5-dibromopentane derivatives in solutions like THF or DMSO has been studied to synthesize cyclopentane derivatives. Such studies provide insights into the electrochemical behavior of organic compounds and potential pathways for synthesizing novel organic molecules (Mitani et al., 1986).
6. Vibrational Spectra and Molecular Conformations
Research into the vibrational spectra and molecular conformations of 1,5-dibromopentanes has been conducted to understand their structural characteristics. Such studies are fundamental to the field of molecular spectroscopy and help in understanding the physical properties of these compounds (Sakakibara et al., 1981).
Eigenschaften
IUPAC Name |
1,5-dibromopentan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Br2O/c6-3-1-2-5(8)4-7/h1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNNMOQKUPLXENA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)CBr)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Br2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dibromopentan-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(pyridin-4-yl)methoxy]aniline](/img/structure/B6611695.png)

![4-[(2-Methyl-1-oxopropyl)amino]benzenepropanoic acid](/img/structure/B6611715.png)
![1-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]piperazine hydrochloride](/img/structure/B6611720.png)

![N-[(2-methylphenyl)methyl]cyclopropanamine hydrochloride](/img/structure/B6611732.png)
![1-[4-[2-[(2,5-Dimethylphenyl)sulfonyl]ethyl]-1-piperazinyl]ethanone](/img/structure/B6611737.png)
![N-[2-(2-Oxo-1-pyrrolidinyl)phenyl]benzamide](/img/structure/B6611744.png)
![N-[2-Oxo-2-[[[6-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyridin-3-yl]methyl]amino]ethyl]-4-phenoxybenzamide](/img/structure/B6611750.png)


![tert-butyl N-[1-(3-aminophenyl)cyclobutyl]carbamate](/img/structure/B6611784.png)

